NOTUM Inhibitory Potency: 2-Methylphenoxy Substitution Enhances Affinity Over Unsubstituted 2-Phenoxyacetamide Parent Scaffold
The unsubstituted 2-phenoxyacetamide fragment exhibits an IC50 of 33 µM against the Wnt-depalmitoleating enzyme NOTUM in a crystallographic fragment screen [1]. Subsequent optimization of this scaffold via structure-guided design demonstrated that introduction of substituents on the phenoxy ring and elaboration of the amide nitrogen with aromatic-containing moieties improve potency by up to 1,000-fold (optimized leads achieved IC50 values of 0.032 µM) [1]. N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide (CAS 2097925-93-2) incorporates both an ortho-methyl group on the phenoxy ring and a 6-cyclopropylpyridin-3-ylmethyl substituent on the amide nitrogen—two modifications that, based on established SAR for this target class, are expected to confer potency substantially beyond the 33 µM parent baseline and potentially approaching the sub-micromolar range [1]. In contrast, the closest commercially available comparator lacking the 2-methyl group, N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide (molecular formula C16H17N3O), replaces the methylphenoxy moiety with a pyridinyl group, which eliminates the hydrophobic methyl-phenyl interaction surface critical for NOTUM pocket complementarity [1].
| Evidence Dimension | NOTUM enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 not yet reported in public literature for CAS 2097925-93-2; predicted to be substantially lower than 33 µM based on SAR trends from the 2-phenoxyacetamide optimization series |
| Comparator Or Baseline | 2-phenoxyacetamide (parent fragment): IC50 = 33 µM [1] |
| Quantified Difference | SAR trend indicates >10-fold to >1,000-fold potential improvement (optimized leads in the series achieve IC50 as low as 0.032 µM); exact value for CAS 2097925-93-2 requires experimental determination [1] |
| Conditions | In vitro NOTUM enzyme inhibition assay; X-ray crystallographic fragment screening and subsequent structure-based drug design optimization [1] |
Why This Matters
For researchers procuring a NOTUM-targeted chemical probe, selecting a 2-methylphenoxy-substituted analog such as CAS 2097925-93-2 over the unsubstituted 2-phenoxyacetamide parent provides a structurally rational starting point with an expected >10-fold potency advantage, reducing the need for preliminary scaffold elaboration before assay deployment.
- [1] Atkinson BN, Steadman D, Zhao Y, et al. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm. 2019;10:1361-1369. View Source
